molecular formula C10H11F3O2 B011259 4,4,4-Trifluoro-1-phenylbutane-1,3-diol CAS No. 108535-37-1

4,4,4-Trifluoro-1-phenylbutane-1,3-diol

Cat. No.: B011259
CAS No.: 108535-37-1
M. Wt: 220.19 g/mol
InChI Key: XWWKWKRVRQENAP-DTWKUNHWSA-N
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Description

4,4,4-Trifluoro-1-phenylbutane-1,3-diol is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butane-1,3-diol backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol typically involves the reaction of trifluoroacetaldehyde with phenylacetylene in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reduced to yield the final product. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions and catalysts to maximize efficiency and minimize by-products. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-phenylbutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-1-phenylbutane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-phenylbutane-1,3-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenyl group contributes to the compound’s hydrophobicity, influencing its interactions with biological membranes and proteins.

Comparison with Similar Compounds

4,4,4-Trifluoro-1-phenylbutane-1,3-diol can be compared with other similar compounds, such as:

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a similar structure but differs in the presence of a dione group instead of a diol.

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: This compound includes an additional fluorine atom on the phenyl ring, altering its chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWKWKRVRQENAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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